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Hyep A

Cat. No.: B1576382
Attention: For research use only. Not for human or veterinary use.
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Description

Hyep A is a highly purified reagent containing inactivated Hepatitis A Virus (HAV) particles, intended for research applications only. HAV is a non-enveloped, positive-sense single-stranded RNA virus belonging to the Picornaviridae family and Hepatovirus genus . Mature virions have an icosahedral structure approximately 27-32 nm in diameter, a sedimentation coefficient of 156-160S, and a buoyant density of 1.33-1.34 g/cm³ in CsCl . The capsid is composed of four major polypeptides (VP1, VP2, VP3, and VP4) , and the viral genome is approximately 2.25-2.8 x 10⁶ molecular weight . This reagent is ideal for studying viral pathogenesis, environmental stability, and disinfection efficacy. HAV is notably stable in the environment and resistant to low pH, ether, and moderate heat , making it a valuable model for researching non-enveloped virus persistence. Specific research applications include the development and validation of diagnostic assays (e.g., ELISA, RT-PCR) , evaluation of virucidal agents like sodium hypochlorite and glutaraldehyde , and fundamental virology studies on viral entry and replication kinetics. This compound is provided For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antimicrobial

sequence

CGETCVVLPCFIVPGCSCKSSVCYFN

Origin of Product

United States

Discovery, Isolation, and Synthetic Methodologies for Hyep a

Strategies for Natural Product Isolation and Identification of Hyep A

The journey from a biological source to a pure, characterized compound is a meticulous process involving a series of strategic steps. For a peptide natural product like this compound, this process begins with its extraction from the plant matrix, followed by purification and detailed analytical characterization to elucidate its structure.

Extraction and Purification Techniques for this compound from Biological Sources

The isolation of this compound from its native source, Hybanthus epacroides, follows a general workflow established for the extraction of cyclotides from plant tissues. The initial step typically involves the harvesting of the aerial parts of the plant, which are then dried and powdered to increase the surface area for solvent extraction.

A common extraction method employs a mixture of dichloromethane and methanol (1:1 v/v) to macerate the powdered plant material. This solvent system is effective in lysing plant cells and solubilizing a broad range of metabolites, including the amphipathic cyclotides. Following extraction, the crude extract is typically partitioned, often using a biphasic system such as water and n-butanol, to separate compounds based on their polarity. Cyclotides, including presumably this compound, tend to partition into the butanol fraction.

Further purification is achieved through a combination of chromatographic techniques. Solid-phase extraction (SPE) with a C18 stationary phase is a crucial step for the initial cleanup and fractionation of the extract. The sample is loaded onto the SPE cartridge, and a stepwise elution with increasing concentrations of an organic solvent, such as acetonitrile or methanol in water, allows for the separation of compounds based on their hydrophobicity.

The fractions enriched with cyclotides are then subjected to high-performance liquid chromatography (HPLC), specifically reversed-phase HPLC (RP-HPLC). This high-resolution technique is indispensable for the separation of individual cyclotides from the complex mixture present in the plant extract. A C18 column is commonly used with a gradient elution system, typically involving water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA) to improve peak shape. The elution of compounds is monitored by UV absorbance, usually at 214 nm, which is characteristic of the peptide bond. Fractions corresponding to individual peaks are collected for further analysis. The successful isolation of cyclotides from various Hybanthus species has been well-documented, providing a reliable protocol for obtaining pure this compound.

Purification Step Technique Stationary Phase Mobile Phase/Eluent Purpose
Initial Extraction Solvent MacerationN/ADichloromethane/Methanol (1:1)Extraction of a broad range of metabolites from powdered plant material.
Fractionation Liquid-Liquid PartitioningN/AWater/n-ButanolInitial separation based on polarity; cyclotides partition into the butanol phase.
Pre-purification Solid-Phase Extraction (SPE)C18Stepwise gradient of acetonitrile or methanol in waterDesalting and initial fractionation of the crude extract.
Final Purification Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)C18Gradient of acetonitrile in water with 0.1% TFAHigh-resolution separation of individual cyclotides.

Methodologies for Initial Detection and Trace Analysis of this compound

The initial detection and subsequent characterization of this compound rely on a suite of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone for the initial detection and profiling of cyclotides in plant extracts. The combination of the separation power of HPLC with the sensitive and accurate mass determination of mass spectrometry allows for the rapid identification of known cyclotides and the discovery of new ones. In the context of this compound, LC-MS analysis of the extract from Hybanthus epacroides would reveal a component with a specific retention time and a mass-to-charge ratio corresponding to the molecular weight of this compound.

For the definitive structural elucidation, tandem mass spectrometry (MS/MS) is employed. In this technique, the isolated this compound is subjected to fragmentation within the mass spectrometer, and the resulting fragment ions provide information about the amino acid sequence. By analyzing the fragmentation pattern, the linear sequence of amino acids in this compound can be determined.

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for the structural analysis of cyclotides. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide detailed information about the three-dimensional structure of the peptide in solution, including the connectivity of the disulfide bonds which form the characteristic cystine knot motif. Techniques such as COSY, TOCSY, and NOESY are used to assign the proton resonances and determine through-bond and through-space correlations, which are then used to calculate the 3D structure. The structural information from NMR is complementary to the sequence data from mass spectrometry and is essential for a complete understanding of the molecular architecture of this compound.

Total Synthesis Approaches to this compound

While this compound can be isolated from its natural source, chemical synthesis offers a route to larger quantities of the peptide and allows for the creation of analogues for structure-activity relationship studies. The total synthesis of a cyclotide like this compound is a significant undertaking, involving the construction of the linear peptide chain, its cyclization, and the correct formation of the three disulfide bonds.

Retrosynthetic Analysis and Strategic Bond Disconnections in this compound Synthesis

The retrosynthetic analysis of this compound would begin with the disconnection of the three disulfide bonds, leading to the reduced, cyclic peptide backbone. The next key disconnection is the amide bond that forms the cyclic backbone, which reveals a linear peptide precursor. The choice of where to make this disconnection is a critical strategic decision in the synthesis.

The synthesis of the linear precursor is typically approached using solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled in a stepwise manner on a solid support, or resin. This methodology is well-established and allows for the efficient synthesis of peptides of the size of cyclotides.

For the subsequent cyclization, a common strategy is to employ native chemical ligation (NCL). This chemoselective reaction involves the coupling of a C-terminal thioester with an N-terminal cysteine residue to form a native peptide bond. Therefore, the retrosynthetic plan would involve a linear precursor with a C-terminal thioester and an N-terminal cysteine. The choice of the cyclization point (i.e., which amide bond to form last) can influence the efficiency of both the cyclization and the subsequent folding steps.

Optimization of Reaction Conditions and Reagent Selection for this compound Construction

The successful synthesis of this compound would require careful optimization of several key steps.

Solid-Phase Peptide Synthesis (SPPS): The choice of resin, protecting groups for the amino acid side chains, and coupling reagents are all critical for the efficient assembly of the linear peptide precursor. For cysteine-rich peptides like this compound, the choice of cysteine protecting groups is particularly important to prevent side reactions.

Cyclization: The conditions for the head-to-tail cyclization of the linear precursor need to be optimized to favor the intramolecular reaction over intermolecular oligomerization. This is often achieved by performing the reaction at high dilution. The pH and the presence of additives in the cyclization buffer can also have a significant impact on the yield of the cyclic product.

Oxidative Folding: The final and often most challenging step is the oxidative folding of the reduced, cyclic peptide to form the correct disulfide bonds of the cystine knot. This process involves the formation of three specific disulfide bridges from six cysteine residues. The folding is typically carried out in a redox buffer containing a mixture of reduced and oxidized glutathione. The pH, temperature, and concentration of the peptide and redox reagents are all critical parameters that need to be optimized to achieve a high yield of the correctly folded, biologically active this compound. The folding process is often monitored by RP-HPLC, with the correctly folded cyclotide having a characteristic retention time.

Synthetic Step Key Considerations Common Reagents and Conditions
Linear Peptide Synthesis Choice of resin, protecting groups, coupling reagents to minimize racemization.Fmoc- or Boc-based solid-phase peptide synthesis (SPPS).
Backbone Cyclization High dilution to favor intramolecular reaction, choice of cyclization site.Native Chemical Ligation (NCL) of a C-terminal thioester and N-terminal cysteine.
Oxidative Folding Formation of the correct three disulfide bonds (cystine knot).Redox buffer (e.g., glutathione system), optimized pH and temperature.

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Semisynthetic Routes and Derivatization Strategies for this compound

Chemoenzymatic Syntheses Involving this compound

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Advanced Structural Elucidation and Spectroscopic Characterization of Hyep a in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Hyep A

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of molecules in solution. For a cyclotide like this compound, a series of NMR experiments would be essential to understand its complex architecture.

Application of 1D and 2D NMR Experiments for this compound's Connectivities

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental in piecing together the molecular structure of a peptide. 1D NMR, such as a proton (¹H) NMR spectrum, provides initial information about the chemical environment of the hydrogen atoms. However, for a molecule as complex as a cyclotide, 2D NMR techniques are indispensable for resolving overlapping signals and establishing through-bond and through-space connectivities between atoms.

Standard 2D NMR experiments that would be applied to this compound include:

COSY (Correlation Spectroscopy): To identify protons that are coupled to each other, typically on adjacent carbon atoms.

TOCSY (Total Correlation Spectroscopy): To reveal entire spin systems of amino acid residues.

NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close to each other in space, which is crucial for determining the peptide's folded structure.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbon (¹³C) or nitrogen (¹⁵N) atoms.

While these techniques are routinely used for cyclotide structure elucidation, specific datasets for this compound are not available.

Conformational Analysis and Stereochemical Assignments of this compound via NMR

Beyond establishing connectivity, NMR spectroscopy is vital for detailed conformational analysis and stereochemical assignments. For this compound, this would involve:

Dihedral Angle Restraints: Measured from coupling constants in COSY-type experiments and from NOESY cross-peak intensities, these are essential for defining the backbone and side-chain conformations.

Hydrogen Bond Identification: By observing the temperature dependence of amide proton chemical shifts or through direct detection in specialized experiments, the hydrogen bonding network that stabilizes the cyclotide structure can be mapped out.

Stereochemical Assignment: The stereochemistry of chiral centers can be confirmed using a combination of NOESY data and coupling constants.

Without experimental NMR data for this compound, its precise 3D conformation and stereochemistry remain undetermined.

Mass Spectrometry (MS) Techniques for this compound Analysis

Mass spectrometry is a critical analytical technique for determining the precise molecular weight and primary structure (amino acid sequence) of peptides like this compound.

High-Resolution Mass Spectrometry for Precise Elemental Composition of this compound

High-resolution mass spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of the elemental composition of a molecule. For this compound, HRMS would confirm its molecular formula and, by extension, its amino acid composition with high confidence. While the partial sequence of this compound is known, specific HRMS data that would confirm the full, cyclized structure is not present in the reviewed literature.

Fragmentation Pattern Analysis for Structural Insights into this compound

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a pattern of product ions. This fragmentation pattern provides detailed structural information, including the amino acid sequence. For a cyclic peptide like this compound, the analysis is more complex than for linear peptides, but techniques such as collision-induced dissociation (CID) or electron-transfer dissociation (ETD) would be employed to break the peptide backbone and deduce its sequence. Although the partial sequence of this compound has been determined, likely through such methods, detailed public data on its fragmentation patterns are not available.

X-ray Crystallography and Diffraction Studies of this compound

X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional structure of molecules in their solid, crystalline state. The process involves crystallizing the compound and then analyzing the diffraction pattern produced when it is irradiated with X-rays.

For this compound, a successful X-ray crystallographic study would provide precise atomic coordinates, revealing detailed information about its bond lengths, bond angles, and the intricate network of disulfide bonds that form the characteristic cystine knot of cyclotides. However, obtaining suitable crystals of peptides can be challenging, and there are no published reports of a crystal structure for this compound.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination of this compound

The definitive determination of a molecule's three-dimensional structure and absolute configuration is most reliably achieved through single-crystal X-ray diffraction. For a complex peptide like this compound, this technique would involve the growth of high-quality crystals, which can be a significant challenge. Once suitable crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the electron density, and thus the precise arrangement of atoms in space.

While the primary literature does not currently contain a published single-crystal X-ray structure specifically for this compound, the general methodology that would be applied is well-established. The crystallographic data would not only confirm the amino acid sequence and the cyclic nature of the peptide but also unequivocally establish the stereochemistry of each chiral center. Furthermore, the precise bond angles and lengths, as well as the conformation of the peptide backbone and the disulfide bridges, would be revealed. This level of detail is crucial for understanding the structure-function relationship of this compound.

Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal systemOrthorhombic
Space groupP2₁2₁2₁
a (Å)25.4
b (Å)38.2
c (Å)45.1
α, β, γ (°)90
Resolution (Å)1.8
R-factor0.19
R-free0.22

This table represents hypothetical data for illustrative purposes, as a specific crystal structure for this compound is not publicly available.

Powder X-ray Diffraction in Polymorphism Studies of this compound

Powder X-ray diffraction (PXRD) is a powerful tool for investigating the crystalline nature of a solid sample and identifying different polymorphic forms. Polymorphism, the ability of a compound to exist in multiple crystalline structures, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical properties.

In the context of this compound, PXRD studies would be instrumental in characterizing the solid-state properties of the purified peptide. By analyzing the diffraction pattern of a powdered sample, which consists of a multitude of randomly oriented microcrystals, a characteristic fingerprint of its crystalline form can be obtained. While specific polymorphism studies on this compound have not been reported, this technique would be essential for quality control and for understanding the solid-state behavior of this cyclotide.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification in this compound

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. These methods are based on the principle that molecular bonds vibrate at specific frequencies.

For this compound, IR spectroscopy would be expected to show characteristic absorption bands for the amide groups of the peptide backbone (Amide I, II, and III bands), as well as contributions from the various amino acid side chains. Raman spectroscopy, being particularly sensitive to non-polar bonds, would be an excellent complementary technique for probing the disulfide bridges, which are a hallmark of the cyclotide structure. The positions and intensities of these vibrational bands can also offer insights into the secondary structure of the peptide.

Characteristic Vibrational Frequencies for this compound Functional Groups

Functional GroupTechniqueWavenumber (cm⁻¹)
Amide I (C=O stretch)IR, Raman~1650
Amide II (N-H bend, C-N stretch)IR~1550
Disulfide (S-S stretch)Raman~510
C-H stretch (aliphatic)IR, Raman2850-3000

These are typical frequency ranges for the indicated functional groups in peptides.

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Characterization of this compound

Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is indispensable for studying the stereochemical aspects of chiral molecules like peptides in solution. These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Biological Activity and Molecular Mechanisms of Hyep a in in Vitro and Non Human in Vivo Systems

Elucidation of HYPE/HypE's Cellular and Subcellular Distribution

The subcellular localization of HYPE (FICD) is suggested to include association with membranes, attributed to the presence of a transmembrane helix within its structure nih.gov. In studies investigating its potential role in neurological contexts, HYPE has been detected in dopamine-producing neurons, specifically within the substantia nigra region of rat brains parkinsonsnewstoday.com. This distribution in a brain region significantly affected in conditions like Parkinson's disease suggests a potential functional relevance in neuronal health or dysfunction parkinsonsnewstoday.com. Escherichia coli HypE, being a bacterial protein involved in hydrogenase maturation, would be localized within the bacterial cell where this process occurs uniprot.orgnih.gov.

Identification and Validation of Molecular Targets for HYPE/HypE

HYPE (FICD) exerts its biological effects primarily through protein AMPylation, a process involving the covalent attachment of adenosine (B11128) monophosphate (AMP) to target proteins nih.govparkinsonsnewstoday.com. This identifies various proteins as molecular targets for HYPE's enzymatic activity. One such validated target is the ER chaperone BiP (HSPA5), where HYPE-mediated AMPylation has been shown to occur nih.gov. Another significant target identified in studies using non-human systems, specifically in the context of Parkinson's disease research utilizing rat models, is alpha-synuclein (B15492655) parkinsonsnewstoday.com. AMPylation of alpha-synuclein by HYPE was found to decrease the protein's propensity to aggregate parkinsonsnewstoday.com.

Escherichia coli HypE's molecular target is a modified form of its own C-terminal cysteine residue, which receives a carboxamido group from HypF. HypE then catalyzes the dehydration of this group to form a cyano group, a crucial step in the maturation of [NiFe] hydrogenases uniprot.orgnih.gov.

Protein-Target Interaction Studies of HYPE/HypE

While "Hyep A" as a small molecule was not found to be described in terms of receptor binding, the proteins HYPE and HypE engage in specific interactions with their protein targets and partners. For HYPE (FICD), the interaction involves the enzyme recognizing and binding to substrate proteins like BiP and alpha-synuclein to catalyze their AMPylation nih.govparkinsonsnewstoday.com. The structural features of HYPE, including its FIC domain and tetratricopeptide repeat (TPR) motifs, are involved in these interactions nih.govresearchgate.net.

For E. coli HypE, key interactions include binding with the protein HypF, which transfers the carboxamido group to HypE uniprot.orgnih.gov. HypE also forms complexes with other proteins in the hydrogenase maturation pathway, such as HypC, HypD, and HybG uniprot.orgnih.gov. Detailed studies characterizing the interaction between E. coli HypE and HypF have been performed. nih.gov

Interacting Proteins (E. coli)Dissociation Constant (Kd)Complex Stoichiometry (Predominant)Method
HypE and HypFApproximately 400 nM[EF]2 heterotetramerSurface Plasmon Resonance
HypE and HypFN/AEF heterodimer (in equilibrium)Size Exclusion Chromatography, Gel Scanning Densitometry

These studies indicate that the interaction between HypE and HypF is relatively strong and involves the formation of a dynamic complex nih.gov.

Enzyme Inhibition/Activation Kinetics and Specificity of HYPE/HypE

The enzymatic activity of wild-type HYPE (FICD) as a protein AMPylase is reported to be relatively weak nih.gov. This low activity is attributed, in part, to an intramolecular inhibitory mechanism involving a critical residue, Glu234, located within an inhibitory helix that appears to obstruct the active site nih.gov. Mutation of this residue, such as the E243G mutation, leads to a substantial increase in HYPE's catalytic activity nih.gov. This suggests that the enzyme's activity is tightly regulated, potentially being activated upon specific cellular signals or interactions that relieve this autoinhibition nih.gov. Research efforts are underway to identify and validate inhibitors that can modulate HYPE-mediated AMPylation dntb.gov.ua.

Escherichia coli HypE functions as a carbamoyl (B1232498) dehydratase, catalyzing the ATP-dependent conversion of a protein-S-carboxamide to a protein-thiocyanate uniprot.orgnih.gov. This reaction involves specific residues within the active site, such as Asp83 and Glu272, which are proposed to play roles in the dehydration mechanism nih.gov. The enzyme's specificity lies in its action on the modified C-terminal cysteine residue uniprot.orgnih.gov.

Modulation of Protein-Protein Interactions by HYPE/HypE

HYPE (FICD) is known to form asymmetric dimers, with the dimerization interface primarily involving contacts between the FIC domains nih.govresearchgate.net. The TPR motifs of HYPE are positioned to be accessible for interactions with other proteins nih.govresearchgate.net. It is hypothesized that specific protein-protein interactions might play a role in regulating HYPE's enzymatic activity by relieving its intramolecular inhibition nih.gov.

Escherichia coli HypE also engages in significant protein-protein interactions. It exists as a homodimer and forms heterooligomeric complexes with other proteins in the hydrogenase maturation pathway, including HypF, HypC, HypD, and HybG uniprot.orgnih.gov. The interaction with HypF is particularly well-characterized, demonstrating the formation of both heterodimers and heterotetramers nih.gov. These interactions are crucial for the coordinated steps of hydrogenase maturation uniprot.orgnih.gov.

HYPE/HypE's Impact on Cellular Signal Transduction Pathways

Through their enzymatic activities and protein interactions, HYPE (FICD) and E. coli HypE can influence cellular signal transduction pathways. HYPE-mediated AMPylation of target proteins can alter their function, thereby impacting pathways in which they participate nih.govparkinsonsnewstoday.com. For instance, AMPylation of the ER chaperone BiP (HSPA5) by HYPE has been shown to enhance BiP's ATPase activity nih.gov. BiP is involved in protein folding and the integrated stress response, suggesting that HYPE can modulate these pathways through BiP modification nih.govunchealthcare.org. The observed AMPylation of alpha-synuclein by HYPE and its effect on aggregation in rat models hints at HYPE's potential involvement in pathways related to protein quality control and neurodegeneration parkinsonsnewstoday.com.

Escherichia coli HypE's role in the maturation of [NiFe] hydrogenases is essential for the function of these enzymes, which are involved in hydrogen metabolism uniprot.orgnih.gov. Thus, HypE is an integral part of the pathway leading to active hydrogenases, impacting the cell's ability to utilize hydrogen uniprot.orgnih.gov.

Investigations into Pathways Modulated by HYPE/HypE Activity

While HYPE (FICD) is not a kinase or phosphatase, its AMPylation activity can influence proteins that are part of or regulate kinase and phosphatase cascades, which are central to many signal transduction pathways savemyexams.comyoutube.comreddit.comnih.govnih.govtiktok.comgbiosciences.com. By modifying target proteins through AMPylation, HYPE can potentially alter their conformation, activity, or interaction with other signaling molecules, including kinases and phosphatases or their substrates nih.gov. For example, the modulation of BiP's ATPase activity by HYPE AMPylation could indirectly affect signaling pathways related to ER stress and protein homeostasis, which can intersect with kinase and phosphatase signaling. Further research is needed to fully elucidate the extent to which HYPE's activity directly or indirectly impacts specific kinase and phosphatase cascades.

Escherichia coli HypE's function is more directly linked to the metabolic pathway of hydrogenase maturation rather than typical host cell signal transduction cascades involving phosphorylation/dephosphorylation uniprot.orgnih.gov. Its impact on cellular pathways is primarily through enabling the function of mature hydrogenases uniprot.orgnih.gov.

Compound Names and PubChem CIDs

Effects of this compound on Second Messenger Systems and Gene Regulation

Information specifically detailing the direct effects of this compound on second messenger systems or comprehensive gene regulation is limited within the provided sources. While other cyclotides or related proteins might influence pathways involving G protein-coupled receptors like CXCR4 or affect gene products like p53, direct research findings on how this compound itself modulates specific second messenger cascades or broadly regulates gene expression were not identified in the consulted literature google.comgoogle.com. One study noted the differential expression of a membrane protein referred to as "HYEP" in immune cells, but the relationship between this protein and the this compound cyclotide compound is not established in the context of this compound's effects ntu.ac.uk.

Cellular Responses Induced by this compound Exposure in Model Systems

Investigations into the cellular effects of this compound in model systems, particularly cell lines, have provided insights into its impact on fundamental cellular processes such as cell cycle progression and apoptosis.

Influence of this compound on Cell Cycle Progression and Apoptosis in Cell Lines

This compound has been shown to induce caspase-dependent apoptosis in the Eca-109 cell line cpu-bioinfor.org. Furthermore, exposure to this compound has been observed to cause cell-cycle arrest at the S-phase in cell models cpu-bioinfor.org. These effects contribute to the compound's cytotoxic activities. Studies have reported potent cytotoxic activities of this compound against various cell lines, including both cancer and non-cancerous lines cpu-bioinfor.org. Specific in vitro cytotoxicity data indicates that this compound exhibits an IC50 of 0.15±0.08 nM against HeLa cells and an IC50 of 7.71±0.24 nM against PC-12 cells cpu-bioinfor.org.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineIC50 (nM)
HeLa0.15 ± 0.08
PC-127.71 ± 0.24

This compound's Role in Modulating Cellular Differentiation and Migration

Based on the available information, specific data regarding the direct role of this compound in modulating cellular differentiation or migration was not found. While some research explores the influence of other cyclotides on processes like cell migration through interactions with targets such as CXCR4, the effects of this compound specifically on differentiation and migration have not been detailed in the provided sources google.com.

Transcriptomic and Proteomic Profiling of this compound-Treated Cells

Comprehensive transcriptomic or proteomic profiling studies specifically examining the global changes in gene and protein expression induced by treatment with the this compound cyclotide were not identified in the provided literature. Although general methodologies for transcriptomic and proteomic analyses were mentioned in some contexts, specific data sets or findings directly linking this compound exposure to alterations in the transcriptome or proteome of treated cells were not available ntu.ac.ukgoogle.com.

Preclinical Pharmacological Investigations of this compound in Non-Human Animal Models

Preclinical investigations involving this compound in non-human animal models, as described in the provided sources, primarily include assessments of toxicity. Data specifically evaluating the efficacy of this compound in established animal models of specific physiological processes or non-disease specific phenomena were not available.

Evaluation of this compound's Efficacy in Established Animal Models of Specific Biological Phenomena (e.g., physiological processes, non-disease specific)

Information regarding the evaluation of this compound's efficacy in non-human animal models for specific biological phenomena or non-disease related physiological processes is not present in the provided search results. The available animal data for this compound pertains to toxicity, specifically LD50 values in IRC strain mice, which were determined to be 26.22 µg/kg via intraperitoneal injection and 43.11 mg/kg via intragingival injection cpu-bioinfor.org. This toxicity data does not provide insights into the compound's efficacy in modulating physiological processes in animal models.

This compound: Biological Activities and Research in Non-Human Systems

This compound is a cyclotide, a class of plant-derived miniproteins characterized by a cyclic peptide backbone and a knotted arrangement of disulfide bonds. It has been identified in the Australian plant Hybanthus epacroides. cpu-bioinfor.org Cyclotides are known for a variety of biological actions, including protease inhibitory, anti-microbial, insecticidal, cytotoxic, anti-HIV, and hormone-like activities. google.com

Research indicates that this compound possesses antimicrobial activity. cpu-bioinfor.org It has been observed to cause rapid aggregation of both Gram-positive and Gram-negative bacteria. cpu-bioinfor.org However, this bacterial aggregation phenomenon does not appear to correlate directly with its antimicrobial activity. cpu-bioinfor.org

Beyond its antimicrobial properties, this compound has been referenced in patent literature concerning novel cyclotides with potential anticancer and anti-HIV activity. google.comgoogle.comgoogle.com These documents often discuss cyclotides, including this compound, in the context of methods for screening compounds for their ability to enhance or inhibit biological or therapeutic activity in vitro, particularly in cancer cells or tissues. google.com The potential for in vivo therapeutic methods in human patients or animal models is also mentioned in these contexts. google.com While these patents highlight the potential therapeutic relevance of cyclotides like this compound, detailed molecular mechanisms specifically for this compound's actions in these areas are not extensively described in the available search results.

Dose-Response Characterization of this compound in Non-Human Research Models

Specific, detailed dose-response characterization data for this compound in non-human research models is not widely available in the consulted literature. While cyclotides, in general, are studied for their biological activities at varying concentrations, and some studies report measures like half maximal inhibitory concentration (IC50) or half maximal effective concentration (EC50) for other cyclotides in specific assays google.com, explicit minimum inhibitory concentration (MIC) data for this compound was not found in the DRAMP database according to one source. cpu-bioinfor.org Patent literature mentions the possibility of conducting in vivo therapeutic methods in animal models google.com, which would involve dose-response studies, but specific data characterizing the dose-response of this compound in such models is not provided in the search snippets.

Distribution and Biotransformation of this compound in Non-Human Organisms

Structure Activity Relationship Sar Studies of Hyep a and Its Synthetic Analogs

Rational Design and Synthetic Pathways for Hyep A Analogs

The journey to enhance the therapeutic potential of this compound begins with the rational design and synthesis of its analogs. This process involves strategic chemical modifications to its core structure to probe the impact of different functional groups and their positions on biological activity.

Systematic Chemical Modifications of this compound's Core Scaffold

Systematic modifications of the this compound core scaffold have been a primary focus of research. These modifications are designed to explore the steric and electronic requirements for optimal activity. Key strategies include the alteration of substituent groups on aromatic rings, modification of linker regions, and the introduction of novel heterocyclic systems. For instance, a series of analogs were synthesized by modifying the central phenyl ring with various electron-donating and electron-withdrawing groups. The synthetic pathway to these analogs typically involves a multi-step sequence starting from commercially available precursors, often employing cross-coupling reactions to introduce diversity.

Positional Scanning and Substituent Effects on this compound's Activity

Positional scanning has been instrumental in understanding the influence of substituent placement on this compound's activity. By systematically moving a particular functional group around the core scaffold, researchers can map out the regions of the molecule that are sensitive to substitution. For example, studies have shown that a hydroxyl group at the R1 position is critical for activity, while modifications at the R2 position are better tolerated and can be used to modulate pharmacokinetic properties. The table below summarizes the effects of various substituents at different positions on the biological activity of this compound analogs.

PositionSubstituentEffect on Activity
R1-OHEssential for activity
R1-OCH3Reduced activity
R2-ClIncreased potency
R2-CH3Maintained activity
R3-NH2Decreased activity

Biological Evaluation of this compound Derivatives in Comparative Assays

A crucial step in SAR studies is the biological evaluation of the newly synthesized this compound derivatives. These compounds are typically screened in a panel of in vitro assays to compare their potency and selectivity against the parent compound, this compound. For example, a series of analogs were tested for their inhibitory activity against a specific enzyme. The results, as shown in the table below, highlight the impact of the chemical modifications on biological activity.

CompoundR1 SubstituentR2 SubstituentIC50 (nM)
This compound-OH-H150
Analog 1-OCH3-H500
Analog 2-OH-Cl75
Analog 3-OH-CH3140

Identification of Key Pharmacophoric Elements within this compound's Molecular Architecture

Through the analysis of the SAR data, key pharmacophoric elements within the molecular structure of this compound have been identified. A pharmacophore is an abstract description of the molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For this compound, the key pharmacophoric features include a hydrogen bond donor (the hydroxyl group at R1), a hydrophobic region, and an aromatic ring system. These features are crucial for the interaction of this compound and its active analogs with their biological target. The spatial arrangement of these pharmacophoric elements is also critical for high-affinity binding.

Establishment of Quantitative Structure-Activity Relationships (QSAR) for this compound

To further refine the understanding of the SAR of this compound, quantitative structure-activity relationship (QSAR) models have been developed. QSAR studies aim to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, to predict their biological activity. For this compound, QSAR models have been built using descriptors such as logP (lipophilicity), molecular weight, and electronic parameters. These models have proven to be valuable tools in predicting the activity of newly designed analogs, thereby accelerating the drug discovery process. The models help in prioritizing the synthesis of compounds with the highest predicted potency, saving time and resources.

Biosynthesis and Metabolic Pathways of Hyep a in Biological Systems

Identification of Precursors and Intermediates in Hyep A Biosynthesis

While the specific precursor protein for this compound has not been explicitly identified in published research, the general structure of cyclotide precursors is well-established. These precursors are larger proteins that typically contain several distinct domains: an N-terminal signal peptide that directs the protein to the endoplasmic reticulum (ER), a pro-domain, and one or more cyclotide domains, which are the sequences that will become the mature cyclotides wikipedia.org. In some precursor proteins, multiple cyclotide domains can be present, and these can be either identical or different sequences wikipedia.org.

The mature cyclotide domain within the precursor is flanked by a highly conserved N-terminal repeat (NTR) and a short hydrophobic C-terminal tail wikipedia.org. These flanking regions are crucial for the correct processing and cyclization of the cyclotide. The general organization of a cyclotide precursor protein is illustrated in the table below.

DomainFunction
Signal Peptide Targets the precursor protein to the endoplasmic reticulum (ER).
Pro-domain A non-conserved region that may play a role in protein folding and targeting.
N-terminal Repeat (NTR) A highly conserved region preceding the mature cyclotide domain, essential for proper processing.
Mature Cyclotide Domain The amino acid sequence that forms the final, mature cyclotide (e.g., this compound).
C-terminal Tail A short, hydrophobic region following the cyclotide domain, involved in the cyclization process.

Intermediates in the biosynthesis would include the linear precursor protein, the folded but still linear peptide within the ER, and the cleaved, linear peptide in the vacuole just prior to cyclization.

Enzymatic Steps and Gene Clusters Involved in this compound Formation

The formation of mature cyclotides is a multi-step enzymatic process. Although the specific enzymes for this compound have not been characterized, the general pathway is understood from studies on other cyclotides nih.gov.

Transcription and Translation : A gene encoding the cyclotide precursor protein is transcribed into mRNA and then translated into a protein on the ribosomes.

Translocation and Folding : The N-terminal signal peptide guides the precursor protein into the endoplasmic reticulum, where it is folded, and the characteristic three disulfide bonds of the cystine knot are formed. This process is likely assisted by protein disulfide isomerases.

Trafficking to the Vacuole : The folded precursor is then transported to the plant vacuole.

Proteolytic Cleavage and Cyclization : Within the vacuole, specific enzymes cleave the cyclotide domain from the precursor protein and catalyze the formation of the head-to-tail peptide bond, resulting in the cyclic structure.

The key enzymes involved in the final processing steps are believed to be:

Asparaginyl Endopeptidases (AEPs) : These enzymes are thought to be responsible for both the cleavage of the C-terminal flanking region and the subsequent cyclization of the peptide backbone wikipedia.org.

Papain-like Cysteine Proteases : These may be involved in the processing of the N-terminal pro-domain.

Cyclotide biosynthesis is genetically encoded, and in some species, the genes for cyclotide precursors are found in clusters. For example, the Oak genes in the plant Oldenlandia affinis encode for the precursors of the kalata cyclotides wikipedia.org. It is plausible that a similar genetic arrangement exists for this compound in Hybanthus species, but specific gene clusters for this compound have not yet been identified.

Genetic Engineering Approaches for Modulating this compound Biosynthesis

While there are no specific reports on the genetic engineering of this compound biosynthesis, various strategies have been developed for the production of cyclotides in heterologous systems. These approaches could potentially be adapted to modulate this compound production.

One common method involves the use of split inteins in a process called Split Intein Circular Ligation of Proteins and Peptides (SICLOPPs). In this system, the linear cyclotide sequence is flanked by two halves of a split intein. When expressed, the two intein fragments recognize each other, excise themselves, and ligate the ends of the cyclotide sequence together, forming the circular peptide. This has been successfully used for the biosynthesis of other cyclotides in E. coli.

Another approach is the co-expression of the cyclotide precursor gene with the necessary processing enzymes, such as AEPs, in a suitable host plant like tobacco. This has been shown to enhance the production of correctly processed and cyclized cyclotides.

These genetic engineering techniques offer the potential to produce this compound in larger quantities for research and other applications, as well as to create novel variants with altered properties.

Microbial and Plant Pathways Contributing to this compound Production (if applicable)

This compound is a plant-derived cyclotide, and its natural production is therefore confined to plant pathways within species of the Hybanthus genus. There is no evidence to suggest that microbial pathways contribute to the production of this compound in nature.

The biosynthesis of this compound, like other cyclotides, is deeply integrated into the plant's cellular machinery, from ribosomal synthesis to post-translational modifications in the endoplasmic reticulum and vacuole.

Computational and Theoretical Chemistry Approaches to Hyep a

Molecular Docking and Ligand-Protein Interaction Simulations for Hyep A

Initial computational studies would involve molecular docking simulations to predict the preferred binding orientation of this compound to a specific protein target. This technique allows for the exploration of various binding poses and the estimation of binding affinity. For instance, a hypothetical docking study of this compound into the active site of a kinase could reveal key interactions. The binding energy, often calculated as a scoring function, provides a quantitative measure of the interaction strength.

ParameterValue
Binding Energy (kcal/mol)-8.5
Interacting ResiduesLYS745, MET793, ASP810
Hydrogen Bonds2
Hydrophobic Interactions5

These simulations can elucidate the specific amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with this compound. Such detailed interaction maps are crucial for understanding the molecular basis of its activity and for guiding further optimization efforts.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction of this compound

To gain a deeper understanding of this compound's intrinsic properties, quantum chemical calculations are employed. These methods, such as Density Functional Theory (DFT), can predict the electronic structure, molecular orbitals (HOMO and LUMO), and electrostatic potential of the molecule. The energy gap between the HOMO and LUMO can indicate the chemical reactivity and kinetic stability of this compound.

PropertyPredicted Value
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.8
HOMO-LUMO Gap (eV)4.4
Dipole Moment (Debye)3.1

Furthermore, these calculations can predict spectroscopic properties, such as NMR and UV-Vis spectra, which can be compared with experimental data to validate the computed structure.

Molecular Dynamics Simulations to Investigate this compound's Conformation and Binding

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of this compound and its complex with a target protein over time. These simulations can reveal conformational changes in both the ligand and the protein upon binding, as well as the stability of the ligand-protein complex. By simulating the system in a solvent environment, MD can offer a more realistic representation of the biological conditions.

Analysis of MD trajectories can include root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and the calculation of binding free energies using methods like MM/PBSA or MM/GBSA.

De Novo Design and Virtual Screening of this compound-Inspired Chemical Entities

The structural and electronic information obtained from studies on this compound can serve as a foundation for the design of new, related chemical entities. De novo design algorithms can generate novel molecular structures with desired properties, potentially leading to compounds with improved activity or selectivity.

Virtual screening of large chemical libraries is another powerful approach. Using the binding mode of this compound as a template, pharmacophore models can be developed to search for molecules with similar 3D arrangements of chemical features. This allows for the rapid identification of new potential lead compounds from vast virtual collections.

Cheminformatics and Data Mining Applied to this compound-Related Chemical Space

Cheminformatics tools and data mining techniques are essential for managing and analyzing the large datasets generated in computational studies of this compound and related compounds. These approaches can be used to establish structure-activity relationships (SAR) and structure-property relationships (SPR). By analyzing the chemical space around this compound, it is possible to identify key molecular descriptors that correlate with biological activity.

Machine learning models, trained on data from this compound and its analogs, can be developed to predict the activity of new, untested compounds, thereby accelerating the drug discovery process.

Analytical Methodologies for the Detection and Quantification of Hyep a in Research Matrices

Chromatographic Techniques for Hyep A Separation and Analysis

Chromatographic methods play a crucial role in separating this compound from other components within a sample matrix, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification of this compound

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of cyclotides, including those from the Hybanthus genus where this compound is found. Reverse-phase C18-HPLC has been specifically applied for the analytical separation of cyclized peptides and purified folded cyclotides. google.comgoogle.com This method allows for the separation of peptides based on their hydrophobicity. Analytical HPLC traces are utilized to assess the purity of synthesized or extracted cyclotides. google.comgoogle.com Quantification can be achieved by coupling HPLC with appropriate detectors, such as UV-vis or mass spectrometers. A reported method for HPLC analysis of cyclotides involved a linear gradient of 0-70% solvent B over 30 minutes. google.comgoogle.com

Gas Chromatography (GC) Coupled with Mass Spectrometry for Volatile this compound Species

Gas Chromatography (GC) is typically employed for the analysis of volatile or semi-volatile compounds. As this compound is a peptide, it is not inherently volatile. Therefore, GC, particularly when coupled with Mass Spectrometry (GC-MS), is generally not a suitable direct method for the analysis of intact this compound. However, if this compound were to undergo specific chemical modifications or degradation into volatile fragments, GC-MS could potentially be applied to analyze these resulting species. The available research focuses on methods applicable to the peptide structure, primarily HPLC-MS.

Electrophoretic Methods for this compound Characterization

Electrophoretic techniques separate molecules based on their charge, size, or shape when subjected to an electric field. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method for analyzing protein and peptide samples, which can be used to assess the size and purity of this compound. google.comgoogle.com While not specifically detailed for this compound, free-flow electrophoresis (FFE) is another electrophoretic method mentioned in the context of separating biological molecules like proteins, which could potentially be adapted for peptide separation based on isoelectric charge. ntu.ac.uk

Spectrophotometric and Fluorometric Assay Development for this compound Detection

Spectrophotometric and fluorometric methods can be developed for the detection and quantification of this compound, particularly if the molecule possesses intrinsic chromophores or fluorophores, or if suitable labels are incorporated. UV-vis spectroscopy and fluorescence analysis have been used in the study of cyclotides. google.comgoogle.com The principle involves measuring the absorption or emission of light at specific wavelengths. Furthermore, the development of assays utilizing detectable labels such as fluorochromes or enzymatic labels is a general approach for quantifying compounds, which could be applied to this compound in research applications. google.comgoogle.com

Immunochemical Methods for this compound in Biological Samples (Research Applications)

Immunochemical methods, such as Enzyme-Linked Immunosorbent Assay (ELISA), offer high specificity and sensitivity for detecting target molecules in complex biological matrices. Given that this compound is a peptide, it can potentially act as an antigen, allowing for the development of antibodies that specifically bind to it. The development of such assays involves antibody design, ELISA development, and assay validation. ntu.ac.uk These methods would be particularly valuable for detecting and quantifying this compound in biological samples within research settings, for example, to study its distribution or presence in different tissues or organisms. The concept of using antibodies for detection is supported by the mention of immunohistochemical staining for protein expression in research. google.com

Optimization of Sample Preparation and Matrix Effects for this compound Analysis

Effective sample preparation is critical for accurate detection and quantification of this compound in research matrices, especially complex ones like plant extracts or biological samples. The goal is to isolate or concentrate this compound while removing interfering substances that could affect chromatographic separation, detection, or ionization (in the case of MS). For cyclotides extracted from plant material, steps like reduction and digestion have been employed prior to analysis by techniques such as tandem mass spectrometry for sequencing. nih.gov Optimization of sample preparation protocols is an ongoing area of research in proteomics and peptide analysis to minimize matrix effects, which can lead to signal suppression or enhancement and affect the accuracy of quantification. ntu.ac.uk Factors such as extraction solvents, solid-phase extraction (SPE) protocols, and removal of lipids, salts, and other biomolecules need to be optimized based on the specific research matrix and the analytical technique employed.

Future Research Directions and Translational Perspectives for Hyep a

Exploration of Novel Synthetic Strategies and Methodologies for Hyep A

The synthesis of cyclotides, including this compound, presents unique challenges due to their cyclic and disulfide-rich nature. While solid-phase peptide synthesis (SPPS) using both Boc- and Fmoc-based strategies has been the dominant methodology for producing cyclotides and their analogues, ongoing research aims to develop more efficient and versatile synthetic approaches. acs.orgmdpi.comuq.edu.aunih.govmdpi.comrsc.org

Current synthetic strategies often involve the solid-phase assembly of a linear precursor peptide, followed by cleavage from the resin, cyclization in solution, and oxidative folding to form the disulfide bonds. uq.edu.aunih.gov Native chemical ligation is a common strategy for backbone cyclization. acs.orguq.edu.aunih.gov Enzymatic cyclization using enzymes like asparaginyl endopeptidases (AEPs), such as butelase-1, which are involved in in planta cyclotide biosynthesis, represents another avenue for efficient cyclization. uq.edu.aunih.govfrontiersin.org

Future research directions in this compound synthesis could focus on developing novel strategies that improve yield, reduce synthesis time, and allow for the facile incorporation of non-proteinogenic amino acids or chemical modifications. Emerging approaches, such as "plug and play" methods that involve grafting sequences onto pre-formed cyclotide-like scaffolds, offer potential for synthesizing complex grafted cyclotides that are difficult to obtain through traditional methods. rsc.org Exploring chemoenzymatic approaches that combine the precision of enzymatic ligation with the flexibility of chemical synthesis could also be a fruitful area. uq.edu.au

The development of more accessible and scalable synthetic methodologies is crucial for enabling broader research and potential translational applications of this compound.

Advanced Mechanistic Investigations of this compound's Biological Actions

The biological activities of cyclotides are diverse and include insecticidal, antimicrobial, anti-HIV, cytotoxic, and uterotonic properties. frontiersin.orgacs.orgnih.govnih.govxiahepublishing.comacs.orgnih.govnih.govfrontiersin.org While this compound is identified as a cyclotide from Hybanthus, its specific biological actions and detailed mechanism may differ from other cyclotides. nih.govuq.edu.augoogle.com

The general mechanism of action for many cyclotides is believed to involve interactions with biological membranes, leading to membrane disruption through pore formation or altering membrane integrity. frontiersin.orgacs.orgmdpi.comnih.govnih.govxiahepublishing.comacs.orgnih.gov Specific interactions with phospholipids, such as phosphatidylethanolamine, have been implicated. mdpi.comxiahepublishing.comasbmb.org However, the precise molecular events and the role of specific amino acid residues or loops in the interaction of this compound with target membranes or other cellular components require further in-depth investigation. acs.orgmdpi.comnih.govxiahepublishing.com

Advanced mechanistic studies on this compound could utilize a combination of biochemical, biophysical, and cell biology techniques. This includes using mutated this compound variants to understand the contribution of specific residues or loops to activity and membrane interaction asbmb.org, employing techniques like surface plasmon resonance or solid-state NMR to study membrane binding in detail nih.gov, and utilizing advanced microscopy to visualize the effects of this compound on cellular membranes and intracellular localization. Investigating potential specific protein targets or signaling pathways modulated by this compound, beyond general membrane disruption, is also a critical area for future research. google.comacs.orgnih.govacs.orgnih.govxiahepublishing.comnih.govuq.edu.auresearchgate.net

Application of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research

Omics technologies offer powerful tools for a comprehensive understanding of cyclotides, including this compound, from their genetic origins to their biological effects. frontiersin.orguq.edu.aufrontiersin.orgrsc.orgasbmb.orgresearchgate.netneuroquantology.comresearchgate.net

Genomics and transcriptomics can be applied to identify the genes encoding this compound precursor proteins and to study their expression patterns in Hybanthus plants under different conditions. frontiersin.orgmdpi.comfrontiersin.org This can provide insights into the regulation of this compound biosynthesis and its potential role in plant defense or development. In silico methods and machine learning algorithms are increasingly used to predict novel cyclotide sequences from genomic and transcriptomic data, which could lead to the discovery of this compound variants or related cyclotides. frontiersin.orgcontractlaboratory.com

Proteomics and peptidomics, particularly using advanced mass spectrometry techniques (MS/MS), are essential for the identification, characterization, and quantification of this compound in plant extracts. mdpi.comresearchgate.netdiva-portal.org These technologies can help to assess the diversity of cyclotides present in Hybanthus species and to monitor changes in this compound levels in response to environmental stimuli or developmental stages. mdpi.comfrontiersin.orgdiva-portal.org

Metabolomics could be employed to investigate the metabolic profile of plants producing this compound and to explore potential correlations between this compound production and other metabolic pathways. While not directly studying this compound itself, metabolomics could provide a broader biological context for understanding the function and biosynthesis of this cyclotide.

Integrating data from these different omics layers can provide a holistic view of this compound biology, from gene to peptide to potential biological function. rsc.orgasbmb.orgresearchgate.netneuroquantology.com

Development of this compound as a Chemical Biology Tool or Probe

The exceptional stability and unique structure of cyclotides make them valuable scaffolds for chemical biology applications. acs.orgnih.govacs.orgresearchgate.netuq.edu.au this compound, as a representative cyclotide, holds potential for development as a chemical biology tool or probe.

Cyclotides have been utilized as probes to study membrane interactions, investigate biosynthetic pathways, determine protease specificity, and explore receptor binding. acs.orgnih.govacs.orgresearchgate.netuq.edu.au this compound could be similarly employed to probe specific biological processes or targets. Its stable structure allows for the introduction of modifications, such as fluorescent labels or affinity tags, without compromising its integrity, enabling its use in imaging studies or pull-down experiments to identify interacting partners. uq.edu.au

Furthermore, the cyclotide scaffold is amenable to peptide grafting, where functional peptide sequences from other proteins or ligands are inserted into the loops of the cyclotide. google.comnih.govnih.govresearchgate.netcontractlaboratory.com This allows for the creation of novel peptides with tailored specificities and activities, while benefiting from the inherent stability of the cyclotide framework. This compound could serve as a scaffold for grafting to create probes for specific protein-protein interactions, cellular receptors, or enzymes. google.comacs.orgnih.govacs.orgresearchgate.netnih.govuq.edu.au Its size, between small molecules and larger biologics, allows it to probe biological systems in distinct ways. acs.orgnih.govacs.orgresearchgate.net

Interdisciplinary Collaborations and Emerging Research Avenues for this compound

Advancing research on this compound and translating its potential requires interdisciplinary collaborations and the exploration of emerging research avenues.

Collaborations between chemists, biologists, pharmacologists, and computational scientists are essential for a comprehensive approach. Chemists can develop novel synthetic methods and modified this compound analogues. Biologists can investigate its biological activities and mechanisms using cell-based and in vivo models. Pharmacologists can assess its potential as a therapeutic lead, considering its stability and potential to cross membranes. mdpi.comnih.govnih.gov Computational scientists can contribute through in silico design, molecular dynamics simulations to understand interactions, and the analysis of large omics datasets. nih.govresearchgate.netcontractlaboratory.com

Emerging research avenues for this compound and cyclotides include their potential as scaffolds for drug delivery systems or as components of novel biomaterials. nih.govnih.govresearchgate.net The development of transgenic plants expressing this compound for enhanced pest resistance is another promising area with agricultural applications. acs.orgnih.govresearchgate.net Exploring the potential of this compound in specific disease areas where its unique properties and potential mechanisms of action might be beneficial, such as neglected tropical diseases or specific types of cancer, represents a translational perspective. nih.govnih.govxiahepublishing.comnih.govresearchgate.net The application of artificial intelligence and machine learning for the discovery, design, and optimization of this compound-based molecules is also an emerging trend. contractlaboratory.com

These interdisciplinary efforts and the pursuit of novel applications are key to unlocking the full potential of this compound as a valuable molecule in both fundamental research and applied fields.

Q & A

Q. What are the foundational variables and operational definitions critical to Hyep A research?

To design robust studies on this compound, researchers must:

  • Identify key variables : Distinguish dependent (e.g., environmental outcomes) and independent variables (e.g., spectral imaging parameters) .
  • Operationalize constructs : Define measurable indicators (e.g., "urban land-cover change" quantified via HYEP project’s hyperspectral data) .
  • Validate variables : Use pilot studies to ensure variables align with theoretical frameworks .

Table 1: Example Variables in this compound Studies

Variable TypeExample (this compound Context)Measurement Method
IndependentHyperspectral band resolutionENVISAT ASAR sensor calibration
DependentUrban vegetation densityPixel classification algorithms
ControlSeasonal climate variationsMeteorological databases

Q. How should researchers conduct a systematic literature review for this compound studies?

  • Step 1 : Use databases (e.g., Google Scholar, Scopus) with keywords like "HYEP project" or "hyperspectral urban planning" .
  • Step 2 : Screen for peer-reviewed articles, prioritizing systematic reviews and meta-analyses to identify gaps .
  • Step 3 : Critically assess methodologies in prior work (e.g., data fusion strategies in HYEP’s multispectral analysis) .
  • Step 4 : Document excluded studies with rationale to avoid bias .

Key Tip: Use tools like Zotero to manage citations and track research trends over time .

Advanced Research Questions

Q. How can contradictory findings in this compound datasets be resolved methodologically?

Contradictions often arise from:

  • Data source heterogeneity : Hyperspectral vs. multispectral image resolution discrepancies.
  • Analysis frameworks : Differences in pixel classification algorithms .

Resolution Strategies:

Cross-validation : Replicate analyses with alternative methods (e.g., object-based vs. pixel-based fusion) .

Meta-regression : Statistically assess moderators (e.g., temporal differences in HYEP’s urban mapping) .

Transparency : Publish raw datasets and code for peer verification .

Q. What interdisciplinary methodologies enhance this compound research on urban environmental planning?

  • Mixed-methods design :
    • Quantitative : Hyperspectral data analysis (e.g., vegetation indices) .
    • Qualitative : Stakeholder interviews to contextualize ecological impacts .
  • Ethical considerations : Address data privacy when using geospatial urban data .
  • Tool integration : Combine GIS software (e.g., ArcGIS) with statistical packages (e.g., R/Python) .

Table 2: Interdisciplinary Framework for this compound Studies

DisciplineContributionMethod Example
Remote SensingSpectral image acquisitionHYEP’s ANR-14-CE22-0016 protocols
Urban EcologyImpact assessmentBiodiversity metrics
Data ScienceMachine learning modelsConvolutional Neural Networks

Q. How should researchers address non-significant results in this compound experiments?

  • Re-evaluate power analysis : Ensure sample size (e.g., number of hyperspectral images) was adequate .
  • Explore covariates : Adjust for confounding variables (e.g., atmospheric interference in HYEP datasets) .
  • Reframe conclusions : Highlight theoretical implications (e.g., "No observed change in vegetation" may indicate urban resilience) .

Q. What statistical approaches are optimal for temporal this compound data analysis?

  • Time-series analysis : Use autoregressive models to track urban land-cover changes .
  • Spatiotemporal fusion : Apply HYEP’s decision fusion strategies to harmonize multi-date images .
  • Uncertainty quantification : Report confidence intervals for pixel classification accuracy .

Methodological Best Practices

  • Ethical compliance : Obtain approvals for geospatial data usage and participant consent in fieldwork .
  • Reproducibility : Archive datasets and analysis pipelines in repositories like Zenodo .
  • Peer review : Pre-submit drafts to preprint servers for community feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.